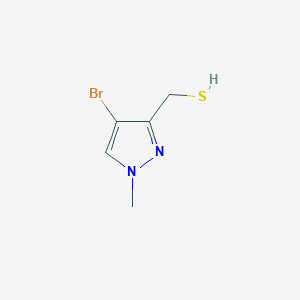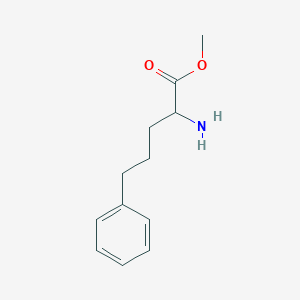
(4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol: is a chemical compound with the molecular formula C5H7BrN2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a bromine atom and a thiol group in its structure makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol typically involves the bromination of 1-methyl-1H-pyrazole followed by the introduction of a thiol group. One common method includes the reaction of 1-methyl-1H-pyrazole with bromine in the presence of a suitable solvent to yield 4-bromo-1-methyl-1H-pyrazole. This intermediate is then reacted with a thiolating agent to introduce the thiol group, forming this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions: (4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alkoxides, and other nucleophiles. Typical conditions involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Various substituted pyrazole derivatives.
Oxidation Reactions: Disulfides or sulfonic acids.
Reduction Reactions: Corresponding reduced thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its derivatives have shown potential as pharmaceutical agents with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thiol group play crucial roles in its binding affinity and reactivity. The compound can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. Additionally, its ability to undergo redox reactions can influence cellular pathways and signaling mechanisms .
Comparación Con Compuestos Similares
- 4-bromo-1-methyl-1H-pyrazole
- 3-[(4-bromo-1H-pyrazol-1-yl)methyl]aniline
- 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-ylamine
Uniqueness: (4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol is unique due to the presence of both a bromine atom and a thiol group in its structure. This combination allows for diverse chemical reactivity and applications. Compared to similar compounds, it offers a broader range of synthetic possibilities and potential biological activities .
Propiedades
Fórmula molecular |
C5H7BrN2S |
|---|---|
Peso molecular |
207.09 g/mol |
Nombre IUPAC |
(4-bromo-1-methylpyrazol-3-yl)methanethiol |
InChI |
InChI=1S/C5H7BrN2S/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3 |
Clave InChI |
AMLTXJZDWNXYOQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)CS)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13497972.png)



![2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13497999.png)

![Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide](/img/structure/B13498007.png)
![9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13498033.png)
![{[1-(Aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13498045.png)

![Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate](/img/structure/B13498055.png)

![(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine](/img/structure/B13498064.png)
